2-Bromo-4-fluoro-6-methylbenzamide
Description
2-Bromo-4-fluoro-6-methylbenzamide (CAS: 1262396-02-0) is a halogenated benzamide derivative characterized by bromo (Br), fluoro (F), and methyl (CH₃) substituents at the 2-, 4-, and 6-positions of the benzene ring, respectively. Its primary application lies in industrial and scientific research, particularly as a synthetic intermediate or building block for complex molecules . The compound’s Safety Data Sheet (SDS) highlights its use in controlled environments, though detailed hazard data remain unspecified .
Properties
Molecular Formula |
C8H7BrFNO |
|---|---|
Molecular Weight |
232.05 g/mol |
IUPAC Name |
2-bromo-4-fluoro-6-methylbenzamide |
InChI |
InChI=1S/C8H7BrFNO/c1-4-2-5(10)3-6(9)7(4)8(11)12/h2-3H,1H3,(H2,11,12) |
InChI Key |
UZHCHLVKCNNMNF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C(=O)N)Br)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent and Functional Group Variations
The chemical and physical properties of halogenated benzamides are heavily influenced by substituent positions and functional groups. Below is a comparative table of key analogs:
Key Observations:
- Electronic Effects : Bromine (strong electron-withdrawing) and fluorine (moderate electron-withdrawing) create an electron-deficient aromatic ring, enhancing electrophilic substitution reactivity. Methyl (electron-donating) at position 6 may sterically hinder reactions at adjacent positions .
- Functional Groups : The benzamide group in the target compound offers stability compared to aldehyde (reactive) or benzoic acid (acidic) analogs, making it preferable for controlled synthetic steps .
Structural and Crystallographic Comparisons
- Single-crystal X-ray data (R factor = 0.032) reveal a planar structure with strong intramolecular hydrogen bonding, enhancing crystallinity .
- Benzimidazole Derivatives (e.g., ): Compounds like 5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-1-methyl-1H-benzimidazole-6-carboxylic acid incorporate fused aromatic systems, increasing biological target affinity. Such structures are common in pharmaceuticals, whereas the target benzamide is more likely a precursor .
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